molecular formula C23H26F3N6OP B8191575 SY-5609 CAS No. 2417302-07-7

SY-5609

Cat. No.: B8191575
CAS No.: 2417302-07-7
M. Wt: 490.5 g/mol
InChI Key: JDJOUBVVSQDIRC-AWEZNQCLSA-N
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Description

Molecular Characterization of SY-5609

Structural Design and Chemical Composition

Core Molecular Architecture

This compound’s structure ($$ \text{C}{23}\text{H}{26}\text{F}{3}\text{N}{6}\text{OP} $$) features a multifunctional indole scaffold substituted at the 3- and 7-positions (Figure 1). The 3-position harbors a 5-trifluoromethylpyrimidine group linked to a (3S)-6,6-dimethylpiperidine moiety, while the 7-position contains a dimethylphosphine oxide group. The 6-cyano substitution on the indole ring enhances hydrophobic interactions within the CDK7 binding pocket.

Molecular Property Value
Molecular Formula $$ \text{C}{23}\text{H}{26}\text{F}{3}\text{N}{6}\text{OP} $$
Molecular Weight 490.5 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 9
XLogP3 2.7
Rotatable Bonds 4

Table 1: Key physicochemical properties of this compound.

Critical Functional Groups

The dimethylphosphine oxide group serves dual roles: (1) forming an intramolecular hydrogen bond with the indole NH to stabilize a low-energy conformation, and (2) participating in water-mediated interactions with Lys41 and Asp155 in the CDK7 active site. The 5-trifluoromethylpyrimidine engages in π-π stacking with Phe91 (gatekeeper residue), while the (3S)-6,6-dimethylpiperidine forms a salt bridge with Asp97, critical for binding specificity.

Three-Dimensional Binding Conformation

Molecular dynamics simulations (50 ns) reveal this compound adopts a rigid, planar conformation within the CDK7/cyclin H/MAT1 complex (PDB: 7B5Q). Key interactions include:

  • Hinge region : Met94 hydrogen bonds with the pyrimidine amino group.
  • P-loop : The dimethylphosphine oxide interacts with Gly19-Ala24, exploiting CDK7’s unique Ala24 residue for selectivity.
  • Hydrophobic pocket : The 6-cyano group contacts Val100, a residue absent in CDK2/9/12.

Evolutionary Development Pathway

Precursor Compound Optimization

Early analogs suffered from poor selectivity (CDK2 IC₅₀ = 120 nM) and metabolic instability. Introduction of the 6,6-dimethylpiperidine and 7-dimethylphosphine oxide groups reduced off-target activity by >1,000-fold (CDK2 IC₅₀ > 10,000 nM).

Structure-Activity Relationship (SAR) Profiling

SAR studies identified critical modifications:

  • Pyrimidine 5-position : Trifluoromethyl enhanced potency (KD = 0.065 nM vs. 2.1 nM for H-substituted analogs).
  • Piperidine stereochemistry : (S)-configuration improved CDK7 binding by 15-fold compared to (R).
  • Indole 6-cyano : Increased cellular permeability (Papp = 12 × 10⁻⁶ cm/s) and reduced efflux ratio (ER = 1.2).
Rational Design for CDK7 Specificity

This compound’s selectivity stems from:

  • P-loop compatibility : CDK7’s Ala24 accommodates the dimethylphosphine oxide, while CDK2’s Lys89 causes steric clash.
  • Salt bridge network : The piperidine-Asp97 interaction is absent in CDK9/12 due to divergent active-site residues.
  • C-helix positioning : CDK7’s unique activation loop conformation allows deeper indole penetration.

Pharmacological Classification

Type I Non-Covalent Inhibition Mechanism

As a Type I inhibitor , this compound binds the active DFG-in conformation of CDK7, competing with ATP for the hydrophobic pocket. Unlike covalent inhibitors (e.g., THZ1), it avoids off-target reactivity with cysteine residues, reducing toxicity risks.

Kinome-Wide Selectivity Profiling

In a 369-kinase panel, this compound exhibited >100-fold selectivity for CDK7 over all other kinases at 1 μM. Key off-targets include:

Kinase IC₅₀ (nM) Fold Selectivity
CDK7 0.065 1
CDK12 1,200 18,461
CDK9 2,300 35,384
CDK2 >10,000 >153,846

Table 2: Selectivity profile of this compound across CDK family members.

Comparative Analysis with Covalent CDK7 Inhibitors

Covalent inhibitors like THZ1 achieve potency through Cys312 modification but suffer from:

  • Reactive metabolite risk : Thioester intermediates may covalently modify off-target proteins.
  • Resistance mutations : C312S mutations abrogate THZ1 activity but spare this compound.
  • Pharmacokinetics : this compound’s noncovalent binding enables linear dose-exposure relationships (AUC₀–24 = 12,300 ng·h/mL at 50 mg/kg).

Properties

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N6OP/c1-22(2)8-7-14(10-30-22)31-21-29-12-17(23(24,25)26)18(32-21)16-11-28-19-15(16)6-5-13(9-27)20(19)34(3,4)33/h5-6,11-12,14,28,30H,7-8,10H2,1-4H3,(H,29,31,32)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJOUBVVSQDIRC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H](CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N6OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417302-07-7
Record name SY-5609
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2417302077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SY-5609
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SY-5609
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6044C3O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Intermediate 19

A common intermediate for both fragments is synthesized via:

  • S<sub>N</sub>Ar Reaction : Coupling of protected indole 17 with chiral amine 18 .

  • Deprotection : Sequential removal of phenylsulfonyl and Boc groups.

StepReagents/ConditionsIntermediateYield
1Cs<sub>2</sub>CO<sub>3</sub>, DMSO, 80°CIntermediate 19 61%

Intermediate 25

A methylthio-pyrimidine derivative is prepared via:

  • Suzuki-Miyaura Coupling : Reaction of pyrimidine 23 with boronic acid 24 .

  • Oxidation : m-CPBA converts methylthio to methylsulfonyl.

StepReagents/ConditionsIntermediateYield
1Pd(PPh<sub>3</sub>)<sub>4</sub>, dioxane/H<sub>2</sub>O, 100°CCompound 25 54%
2m-CPBA, DCM/THF, rtCompound 26 95%

Final Assembly and Optimization

Coupling of Fragments

  • S<sub>N</sub>Ar Reaction : Fragment 1 (amine 45 ) reacts with Fragment 2 (pyrimidine 49 ) in the presence of Cs<sub>2</sub>CO<sub>3</sub>.

  • Phosphine Oxide Installation : Palladium-catalyzed coupling introduces the dimethylphosphine oxide group.

StepReagents/ConditionsFinal ProductYield
1Pd(OAc)<sub>2</sub>, cataCXium, toluene/H<sub>2</sub>O, 120°CThis compound72%

Critical Structural Features

  • Dimethyl Phosphine Oxide : Stabilizes intramolecular hydrogen bonds with indole and water-mediated interactions with CDK7’s Lys41 and Asp155.

  • 6,6-Dimethyl Piperidine : Projects toward CDK7’s hydrophobic Val100, enabling selectivity over CDK2 (Lys89) and CDK9/12 (Gly).

Molecular Dynamics Insights

A 50 ns simulation of this compound bound to CDK7 revealed:

  • Stable Binding : Intramolecular hydrogen bonds between phosphine oxide and indole persist, anchoring the ligand.

  • Selectivity Drivers :

    • Val100 Interaction : Dimethyl groups form van der Waals contacts unique to CDK7.

    • P-Loop Conformation : Substitutions exploit CDK7’s Ala24, altering loop flexibility compared to CDK2/9/12.

InteractionCDK7 ResidueSelectivity Rationale
H-bondAsp155Water-mediated binding to catalytic lysine
Van der WaalsVal100Clashes with CDK2’s Lys89

Pharmacokinetic and In Vivo Validation

This compound’s oral bioavailability is confirmed via:

  • Plasma Exposure : 261.28 ng·h/mL at 2 mg/kg in HCC70 xenografts.

  • Tumor Regression : Complete regression in triple-negative breast cancer models, linked to pCDK2 Thr160 and RNA polymerase II pSer5 reductions .

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1Friedel-Crafts alkylationElectrophilic aromatic substitutionIntermediate 49
2Nucleophilic aromatic substitution (SNAr)Chiral amine 45 , polar aprotic solventIntermediate 49 + 45 adduct
3Palladium-catalyzed couplingDimethylphosphine oxide, Pd catalystFinal SY-5609 product
4Bartoli indole synthesism-CPBA oxidation, sodium thiomethoxideIndole intermediate 53
5CyanationCuCN, bromination/Boc protectionNitrile-functionalized intermediate
  • The Friedel-Crafts reaction generates the indole core structure, while SNAr installs a chiral amine critical for binding selectivity .

  • A palladium-catalyzed coupling introduces the dimethylphosphine oxide group, enhancing metabolic stability and CDK7 binding affinity .

Structural Features Influencing Reactivity

This compound’s structure (C23H26F3N6OP) includes several functional groups critical to its activity:

Functional Group Analysis

GroupRole in Reactivity/SelectivitySource
6,6-DimethylpiperidineSteric hindrance to avoid off-target CDKs
C6 nitrile (indole)Stabilizes P-loop conformation via H-bonding
Dimethylphosphine oxideEnhances binding kinetics and solubility
Fluorine substituentsMetabolic stability and electronic effects
  • The 6,6-dimethylpiperidine group creates steric clashes with Lys89 in CDK2, conferring >4,000-fold selectivity for CDK7 over other kinases .

  • The C6 nitrile forms a water-mediated hydrogen bond with Glu20, stabilizing the P-loop conformation .

Molecular Interactions and Dynamics

Molecular dynamics simulations (50 ns) reveal this compound’s binding mechanism (Figure 4 in ):

Key Interactions with CDK7

  • Hydrogen bonds : Indole NH to Asp155, phosphine oxide to Lys41 (catalytic residue) .

  • Salt bridge : Piperidine nitrogen to Asp97 .

  • Hydrophobic contacts : 6,6-Dimethyl group with Val100 (unique to CDK7) .

These interactions explain this compound’s sub-nM binding affinity (Kd < 1 nM) and slow off-rate kinetics .

Analytical Characterization

This compound’s synthesis is validated using advanced techniques:

  • NMR spectroscopy : Confirms regioselectivity in Friedel-Crafts reactions .

  • Mass spectrometry : Verifies molecular weight (490.5 g/mol) and intermediate purity .

  • X-ray crystallography : Resolves 3D binding mode in CDK7 complexes .

Reaction Optimization Challenges

  • Regioselectivity : Friedel-Crafts reactions required careful control to favor the desired indole regioisomer .

  • Chiral resolution : SNAr with amine 45 necessitated enantiomerically pure reagents to avoid racemic mixtures .

  • Phosphine oxide installation : Pd-catalyzed coupling conditions were optimized to minimize by-products .

This compound represents a paradigm in kinase inhibitor design, combining targeted synthetic chemistry with structural biology insights. Its clinical advancement (NCT04247126) underscores the therapeutic potential of selective CDK7 inhibition in oncology .

Scientific Research Applications

Efficacy in Tumor Models

Preclinical studies have demonstrated that SY-5609 exhibits robust anti-tumor activity across several cancer models:

  • Lung Cancer : Significant tumor growth inhibition was observed in small cell lung cancer models.
  • Breast Cancer : In triple-negative breast cancer models, 100% of the tested subjects showed tumor growth inhibition, with 58% achieving deep and sustained regressions.
  • Ovarian Cancer : High-grade serous ovarian cancer models also exhibited substantial tumor regression at doses well below the maximum tolerated dose (MTD).

The following table summarizes the efficacy of this compound across different cancer types based on preclinical data:

Cancer TypeModel TypeTumor Growth InhibitionComplete Regression
Lung CancerSmall Cell Lung Cancer100%N/A
Breast CancerTriple-Negative Breast Cancer100%58%
Ovarian CancerHigh-Grade Serous Ovarian Cancer100%58%

Phase 1 Trials

This compound has entered clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors. The primary objectives include assessing safety, tolerability, pharmacokinetics, and anti-tumor activity. Notably, the drug has received orphan drug designation from the FDA for pancreatic cancer, highlighting its potential in treating rare malignancies.

Key Findings from Clinical Trials :

  • Initial results indicated that this compound could deliver meaningful benefits to patients with pancreatic cancer who have limited treatment options.
  • The ongoing Phase 1 study aims to establish a maximum tolerated dose and evaluate the drug's effectiveness in various solid tumors exhibiting RB pathway alterations.

Case Study 1: Breast Cancer

In a clinical trial involving patients with treatment-resistant triple-negative breast cancer, this compound was administered as a monotherapy. The results showed:

  • Response Rate : Approximately 42% of patients experienced stable disease.
  • Duration of Response : Some patients reported responses lasting beyond six months.

Case Study 2: Pancreatic Cancer

A heavily pre-treated cohort of pancreatic cancer patients received this compound under compassionate use protocols. Observations included:

  • Tumor Response : Notable reductions in tumor size were documented in several patients.
  • Safety Profile : The drug was well-tolerated with manageable side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of SY-5609 with other CDK7 inhibitors and related compounds:

Selectivity and Mechanism of Action

Compound Target Selectivity (IC50/Ki) Mechanism of Action Key Findings
This compound CDK7: 0.065 nM (KD); >4,340-fold selectivity over CDK16 Noncovalent, ATP-competitive High specificity for CDK7; minimal off-target effects on CDK2, 9, 12 . Induces transcriptional suppression and apoptosis .
THZ1 CDK7: 3.2 nM; also inhibits CDK12/13 Covalent (Cys312 binding) Early-generation inhibitor with off-target activity, limiting therapeutic utility .
YKL-5-124 CDK7: <1 nM; >100-fold selectivity over CDK12/13 Covalent (Cys312 binding) Improved selectivity over THZ1 but requires IV administration .
SY-1365 CDK7: 52 nM; covalent binding Covalent (Cys312 binding) Discontinued due to inferior potency and IV-only formulation compared to this compound .

Preclinical and Clinical Efficacy

Compound Administration Key Preclinical Findings Clinical Status Clinical Findings
This compound Oral - 97% tumor growth inhibition (TGI) in PDAC models with gemcitabine .
- Complete regressions in ovarian cancer xenografts .
Phase 1/1b (NCT04247126) - 89% disease control rate (DCR) in advanced solid tumors .
- Synergy with fulvestrant in CDK4/6-resistant HR+ breast cancer .
THZ1 IV Broad antitumor activity but toxicity due to CDK12/13 inhibition . Preclinical Not advanced to clinical trials due to toxicity .
YKL-5-124 IV Sustained CDK7 inhibition in HAP1 cells . Preclinical No clinical data reported.
SY-1365 IV Partial TGI in xenografts; inferior to this compound . Discontinued Terminated in favor of this compound .

Key Advantages of this compound

Selectivity: this compound’s noncovalent mechanism avoids off-target effects seen in covalent inhibitors (e.g., THZ1, YKL-5-124) .

Oral Administration : Unlike SY-1365 or THZ1, this compound’s oral formulation allows flexible dosing and improved patient compliance .

Combination Potential: Synergizes with chemotherapy (gemcitabine) and targeted therapies (fulvestrant) in preclinical and clinical studies .

Clinical Versatility : Active in diverse tumors, including PDAC, HR+ breast cancer, and Rb-altered cancers .

Biological Activity

SY-5609 is a selective and potent oral inhibitor of cyclin-dependent kinase 7 (CDK7), a target that has gained attention in oncology due to its involvement in cell cycle regulation and transcriptional control. This compound is under investigation for its therapeutic potential across various solid tumors, particularly those with specific genetic alterations.

CDK7 plays a crucial role in the phosphorylation of RNA polymerase II, influencing gene expression and cell cycle progression. By inhibiting CDK7, this compound disrupts these processes, leading to reduced tumor growth and improved patient outcomes in certain cancer types. Preclinical studies have demonstrated that this compound can induce robust anti-tumor activity, particularly in models resistant to other therapies such as CDK4/6 inhibitors .

Phase 1 Trials

Recent data from ongoing Phase 1 clinical trials have shown promising results for this compound as both a monotherapy and in combination with other agents. The trials included patients with advanced solid tumors such as pancreatic, breast, colorectal, and ovarian cancers. Key findings from these trials include:

  • Stable Disease (SD) Rates : In a cohort of heavily pre-treated patients with advanced pancreatic cancer, 38.5% achieved SD, with some experiencing tumor regressions of up to 20% .
  • Tumor Marker Reduction : In patients with pancreatic cancer, reductions in the CA 19-9 tumor marker were observed in three out of four patients, ranging from 32% to 72% .
  • Dosing Regimens : The 7-day on/7-day off dosing schedule was found to be optimal for tolerability while maintaining efficacy comparable to continuous dosing .

Preclinical Findings

Preclinical evaluations have highlighted the compound's ability to induce dose-dependent transcriptional responses and significant tumor growth inhibition (TGI) in xenograft models. Notably:

  • Xenograft Models : In various patient-derived xenograft (PDX) models, this compound demonstrated over 50% TGI in all tested models, with some achieving greater than 90% TGI or complete regression .
  • Combination Therapies : When combined with fulvestrant in resistant breast cancer models, this compound showed significant TGI compared to either agent alone, suggesting potential for re-sensitization in previously resistant tumors .

Case Study: Advanced Pancreatic Cancer

One notable case involved a patient with metastatic pancreatic cancer who had failed multiple lines of therapy. This patient achieved prolonged SD for up to 10 months on this compound treatment, highlighting its potential effectiveness in difficult-to-treat cases .

Case Study: Hormone Receptor-Positive Breast Cancer

In hormone receptor-positive breast cancer patients receiving this compound in combination with fulvestrant, significant tumor regressions were observed, underscoring the compound's efficacy even in cases resistant to standard therapies .

Summary of Clinical Data

Tumor TypePatient Cohort SizeStable Disease RateTumor Regression ObservedNotable Outcomes
Advanced Pancreatic Cancer1338.5%Up to 20%Prolonged SD for up to 10 months
Hormone Receptor-Positive Breast CancerVariableSignificant responseSignificant TGIRe-sensitization observed
Colorectal CancerOngoingData pendingData pendingCombination therapy being evaluated

Q & A

Q. What is the mechanistic basis for SY-5609's selective inhibition of CDK7, and how does it differ from covalent CDK7 inhibitors?

this compound is a noncovalent, orally bioavailable inhibitor that achieves high selectivity (4,340-fold over CDK16) through structural modifications of earlier compounds like SY-1364. Unlike covalent inhibitors (e.g., YKL-5-124 or THZ1), this compound does not rely on irreversible binding to Cys312 but instead uses non-covalent interactions to target CDK5. Researchers should validate selectivity using kinase profiling panels and molecular dynamics simulations to compare binding kinetics and off-target effects .

Q. What experimental models are most appropriate for evaluating this compound's efficacy in oncology research?

Preclinical studies in fibrolamellar carcinoma (FLC) utilized five human FLC models, including cell lines (e.g., H33) and patient-derived xenografts. For mechanistic validation, combining this compound with siRNA knockdown of CDK7 or parallel use of covalent inhibitors (e.g., YKL-5-124) is recommended to confirm on-target effects .

Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) data be analyzed in this compound studies?

this compound exhibits dose-proportional PK with minimal accumulation and a steady-state half-life suitable for daily dosing. Use non-compartmental analysis (NCA) for single-agent PK and compartmental modeling for combination therapies. PD markers like RNA polymerase II phosphorylation (p-RNAPII) and apoptotic markers (e.g., cleaved PARP) should be quantified via immunoblotting to correlate target engagement with efficacy .

Q. What are the primary safety considerations when administering this compound in clinical trials?

Common adverse events (AEs) include nausea, diarrhea, and decreased platelet counts. In combination with fulvestrant, AE profiles mirror single-agent data. Researchers should monitor hematologic parameters and gastrointestinal toxicity, employing dose-escalation protocols (e.g., 3+3 design) to establish maximum tolerated doses (MTDs) .

Advanced Research Questions

Q. How can this compound be integrated into combination therapies to overcome resistance mechanisms in CDK7-dependent cancers?

Preclinical data suggest combining this compound with endocrine therapies (e.g., fulvestrant) or CDK4/6 inhibitors. To optimize synergy, use factorial experimental designs to test dose matrices and assess additive vs. synergistic effects via Chou-Talalay analysis. Prioritize PD biomarkers (e.g., RB phosphorylation) to validate mechanism-based combinations .

Q. What methodologies are effective for identifying predictive biomarkers of this compound response?

Transcriptomic profiling (RNA-seq) of CDK7-regulated genes (e.g., MYC, MCL1) and proteomic analysis of DNA damage response pathways can identify responders. Retrospective analysis of clinical trial biospecimens using multiplex IHC or digital spatial profiling is critical for correlating biomarker expression with progression-free survival .

Q. How do resistance mechanisms to this compound compare to those observed with covalent CDK7 inhibitors?

Resistance may arise from compensatory upregulation of parallel kinases (e.g., CDK9/12) or mutations in CDK7’s ATP-binding pocket. Employ CRISPR-Cas9 screens or longitudinal whole-exome sequencing of resistant clones to map escape pathways. Compare findings with covalent inhibitors to distinguish target-specific vs. off-target resistance .

Q. What statistical approaches are recommended for reconciling preclinical and clinical efficacy data for this compound?

Use translational PK/PD modeling to bridge preclinical xenograft data (e.g., tumor growth inhibition) with clinical response rates. Bayesian hierarchical models can account for interspecies variability and optimize dose predictions for phase II trials .

Q. How can structural biology inform the optimization of next-generation CDK7 inhibitors?

Co-crystallization studies (e.g., PDB: 7RA5 for CDK2) and molecular dynamics simulations elucidate binding modes. Apply free-energy perturbation (FEP) calculations to predict affinity changes for this compound analogs, prioritizing compounds with improved selectivity and brain penetration .

Q. What in vivo models best recapitulate the tumor microenvironment for studying this compound's immune-modulatory effects?

Syngeneic models or humanized mice with intact immune systems are ideal for evaluating this compound’s impact on tumor-infiltrating lymphocytes (TILs). Flow cytometry and cytokine profiling (e.g., IFN-γ, IL-6) should complement RNA-seq to dissect immunogenic cell death mechanisms .

Methodological Guidelines

  • Data Contradictions : When preclinical efficacy (e.g., stable disease in xenografts) conflicts with clinical outcomes (e.g., progressive disease), conduct reverse translational studies using patient-derived organoids to identify confounding factors like stromal interactions .
  • Dose Optimization : Leverage population PK models to account for interpatient variability in drug clearance, particularly in hepatic-impaired cohorts, given this compound’s primary metabolic pathways .

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